N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide
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Overview
Description
N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide is an organic compound with the molecular formula C17H18FNO This compound is characterized by the presence of a fluorobenzamide group attached to a 2,4-dimethylphenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoyl chloride with N-[1-(2,4-dimethylphenyl)ethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the fluorine atom with the nucleophile used.
Scientific Research Applications
N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,4-dimethylphenyl)ethyl]benzamide
- N-[1-(2,6-dimethylphenyl)ethyl]-4-fluorobenzamide
- N-(2,4-dimethylphenyl)formamide
Uniqueness
N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide is unique due to the presence of both the 2,4-dimethylphenyl ethyl group and the fluorobenzamide moiety. This combination imparts specific chemical and biological properties that are not found in similar compounds. For instance, the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-11-7-8-16(12(2)9-11)13(3)19-17(20)14-5-4-6-15(18)10-14/h4-10,13H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWYIVYHOXRUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC(=CC=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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